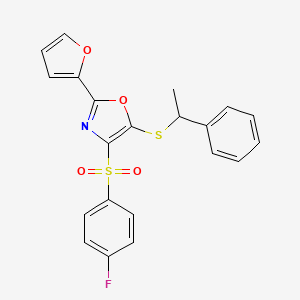
4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole is a useful research compound. Its molecular formula is C21H16FNO4S2 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((4-Fluorophenyl)sulfonyl)-2-(furan-2-yl)-5-((1-phenylethyl)thio)oxazole , identified by its CAS number 1216421-69-0 , has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing data from various research studies, case analyses, and relevant findings to present a comprehensive overview.
Molecular Structure
- Molecular Formula : C21H16FNO9S3
- Molecular Weight : 541.6 g/mol
- Chemical Structure : The compound features a sulfonyl group attached to a furan ring and an oxazole moiety, which are known for their pharmacological significance.
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antimicrobial Activity
Research indicates that compounds with oxazole and furan rings exhibit significant antimicrobial properties. For instance, derivatives of oxazole have been shown to exhibit antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In a comparative study, synthesized compounds demonstrated moderate to strong activity against these strains, with some achieving IC50 values as low as 2.14 µM, indicating potent antibacterial effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In particular, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. A study found that certain derivatives exhibited strong inhibitory activity against urease, which is crucial in treating conditions like kidney stones and urinary tract infections. The most active derivatives showed IC50 values significantly lower than those of standard inhibitors .
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. Research focusing on similar structural analogs has demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for further development in cancer therapeutics .
Case Studies
-
Study on Antibacterial Activity :
- Objective : Evaluate the antibacterial efficacy of synthesized oxazole derivatives.
- Findings : Compounds displayed varying degrees of activity against tested bacterial strains, with notable effectiveness against Bacillus subtilis.
- : The incorporation of sulfonamide functionalities enhances antibacterial properties .
- Enzyme Inhibition Analysis :
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-5-(1-phenylethylsulfanyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO4S2/c1-14(15-6-3-2-4-7-15)28-21-20(23-19(27-21)18-8-5-13-26-18)29(24,25)17-11-9-16(22)10-12-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIUYSNXNYSPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













